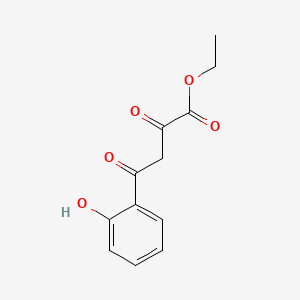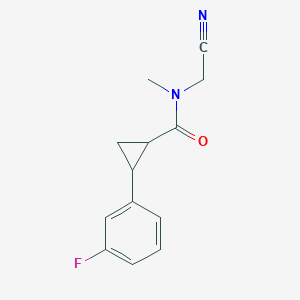
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CPP-115 has been studied for its potential use in treating various neurological disorders such as epilepsy, addiction, and anxiety.
Mechanism of Action
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, this compound can help to reduce the occurrence of seizures and other neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures. In addition, this compound has been shown to have anxiolytic effects, which can help to reduce anxiety and stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide in lab experiments is its potency as a GABA-AT inhibitor. This compound has been shown to be a highly effective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in the brain. However, one of the limitations of using this compound in lab experiments is its potential for toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide. One area of research is the potential use of this compound in treating addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals, which suggests that it may be useful in treating addiction in humans. Another area of research is the development of new and more potent GABA-AT inhibitors. By developing more effective inhibitors, researchers may be able to develop new treatments for neurological disorders such as epilepsy and anxiety.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use in treating various neurological disorders. It works by inhibiting GABA-AT, which can increase the levels of GABA in the brain and reduce the occurrence of seizures and other neurological disorders. While this compound has shown promise in lab experiments, further studies are needed to fully understand its biochemical and physiological effects. Additionally, the potential for toxicity at high doses highlights the need for caution in future research.
Synthesis Methods
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzaldehyde with N-methylcyclopropanecarboxamide in the presence of a base to form an intermediate. This intermediate is then reacted with cyanomethyl lithium to form the final product, this compound.
Scientific Research Applications
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders. Studies have shown that this compound is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures.
properties
IUPAC Name |
N-(cyanomethyl)-2-(3-fluorophenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16(6-5-15)13(17)12-8-11(12)9-3-2-4-10(14)7-9/h2-4,7,11-12H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPICMWHSMGEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CC1C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)
![5-[(E)-2-[6-[Methyl(propan-2-yl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2913537.png)
![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid](/img/structure/B2913539.png)
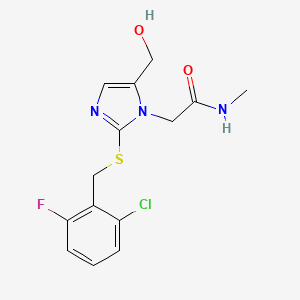

![[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea](/img/structure/B2913542.png)

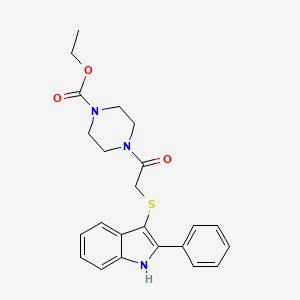
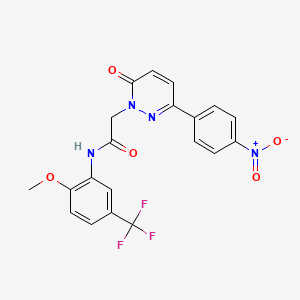
![3-benzyl-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2913549.png)

![4-{4-[(Pyrrolidin-1-yl)methyl]phenyl}piperidine dihydrochloride](/img/structure/B2913555.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
